3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Description

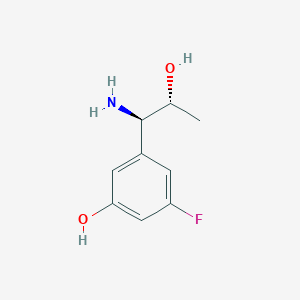

3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a fluorinated phenolic compound featuring a chiral 1-amino-2-hydroxypropyl substituent. This structure combines a phenol ring substituted with fluorine at the 5-position and a stereochemically defined aminopropanol side chain.

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

3-[(1R,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |

InChI Key |

WTIWATGLMYUBBD-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC(=C1)F)O)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves several steps. One common method starts with the nucleophilic aromatic substitution of a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to form hydrogen bonds allows it to interact effectively with enzyme active sites.

Case Study : A study evaluated the inhibitory effects of this compound on specific kinases involved in tumor growth. Results indicated a dose-dependent inhibition, highlighting its potential use in targeted therapy for cancer treatment .

Organic Synthesis Applications

1. Organocatalysis

this compound has been explored as an organocatalyst in various organic transformations. Its unique structural features allow it to stabilize transition states through hydrogen bonding, making it effective in promoting reactions like aldol condensations and Michael additions.

Case Study : In a series of experiments, this compound was used to catalyze the formation of complex organic molecules with high yields and selectivity, demonstrating its utility in synthetic organic chemistry.

Cosmetic Formulations

Due to its phenolic structure, the compound has been investigated for use in cosmetic formulations. Its antioxidant properties contribute to skin protection and anti-aging effects.

Case Study : Formulations containing this compound were tested for their moisturizing properties and showed significant improvement in skin hydration levels compared to control formulations .

Summary of Applications

Mechanism of Action

The mechanism of action of 3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on structural analogs, stereoisomers, and functional group variations. Key findings are summarized below:

Stereoisomeric Variants

- 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol (): This stereoisomer differs only in the configuration at the 1-position (S instead of R). Metabolic Stability: The (1R,2R) configuration might confer resistance to enzymatic degradation compared to the (1S,2R) form. Solubility: Hydrophilicity could vary due to spatial arrangement of the hydroxyl and amino groups.

Functional Group Analogues

No direct evidence is provided for fluorophenol derivatives with alternative substituents (e.g., chloro- or methyl-groups). However, fluorination at the 5-position generally enhances:

- Electron-Withdrawing Effects: Increased acidity of the phenolic hydroxyl group (pKa reduction).

- Lipophilicity: Improved membrane permeability compared to non-fluorinated analogs.

Data Table: Structural and Hypothetical Properties

| Property | 3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol | 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol | (1R,2R)-Diphenyl-1,2-ethylenediamine |

|---|---|---|---|

| Stereochemistry | (1R,2R) | (1S,2R) | (1R,2R) |

| Fluorination | Yes (5-position) | Yes (5-position) | No |

| Key Functional Groups | Phenol, amine, hydroxyl | Phenol, amine, hydroxyl | Ethylenediamine, phenyl |

| Hypothetical LogP | ~1.5 (moderate lipophilicity) | ~1.8 (stereo-dependent variation) | ~2.3 (higher lipophilicity) |

| Safety Profile | Not available in evidence | Not available in evidence | Skin/eye irritant, respiratory risks |

Biological Activity

3-((1R,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol, also known by its CAS number 1213557-07-3, is a compound with significant biological activity. Its molecular formula is CHFNO, and it has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 185.20 g/mol

- Structure : The compound features a fluorophenol moiety substituted with an amino alcohol group, which contributes to its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor due to the structural similarity to natural substrates.

- Receptor Modulation : Preliminary studies suggest that this compound interacts with certain receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signaling pathways.

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on a specific enzyme linked to cancer metabolism. The results indicated a dose-dependent inhibition, suggesting potential applications in cancer therapy.

Case Study 2: Neuroprotective Role

A recent animal study assessed the neuroprotective effects of the compound against induced oxidative stress. The findings indicated that treatment with the compound significantly improved behavioral outcomes and reduced markers of neuronal apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.